(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide is an organic compound that features a naphthalene ring substituted with a methoxy group at the 4-position and an N-phenylmethanimine N-oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide typically involves the reaction of 4-methoxynaphthalene with N-phenylmethanimine N-oxide under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For example, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI as catalysts in a DMF:Et3N solvent mixture at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine: Lacks the N-oxide group, which can affect its reactivity and biological activity.
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide derivatives: Compounds with different substituents on the naphthalene or phenyl rings.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-oxide group, which confer distinct chemical and biological properties. The N-oxide group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
141947-66-2 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-11-14(16-9-5-6-10-17(16)18)13-19(20)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
RIASETMGXQMTEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=[N+](C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.